BenchChemオンラインストアへようこそ!

(S)-Ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate

LpxC inhibition Structure‑kinetic relationship Pseudomonas aeruginosa

(S)-Ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate (CAS 1312478‑49‑1) is a chiral, non‑racemic sulfonyl‑ester building block employed primarily in the synthesis of pyridone methylsulfone hydroxamate inhibitors of the bacterial enzyme UDP‑3‑O‑(R‑3‑hydroxymyristoyl)‑N‑acetylglucosamine deacetylase (LpxC) [REFS‑1]. The compound bears a single stereogenic center at the α‑carbon of the butanoate chain and is supplied as the (S)‑enantiomer, typically at purities of 95–98 % [REFS‑2].

Molecular Formula C8H15BrO4S
Molecular Weight 287.17 g/mol
CAS No. 1312478-49-1
Cat. No. B1436008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate
CAS1312478-49-1
Molecular FormulaC8H15BrO4S
Molecular Weight287.17 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C)(CCBr)S(=O)(=O)C
InChIInChI=1S/C8H15BrO4S/c1-4-13-7(10)8(2,5-6-9)14(3,11)12/h4-6H2,1-3H3/t8-/m0/s1
InChIKeyDRDIKYRQXJWIIX-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is (S)-Ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate (CAS 1312478-49-1) – A Procurement-Focused Profile


(S)-Ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate (CAS 1312478‑49‑1) is a chiral, non‑racemic sulfonyl‑ester building block employed primarily in the synthesis of pyridone methylsulfone hydroxamate inhibitors of the bacterial enzyme UDP‑3‑O‑(R‑3‑hydroxymyristoyl)‑N‑acetylglucosamine deacetylase (LpxC) [REFS‑1]. The compound bears a single stereogenic center at the α‑carbon of the butanoate chain and is supplied as the (S)‑enantiomer, typically at purities of 95–98 % [REFS‑2]. Its molecular formula is C₈H₁₅BrO₄S and its molecular weight is 287.17 g mol⁻¹. Owing to the embedded bromoalkyl chain and the methylsulfonyl group, the compound serves as a versatile electrophilic intermediate for C–N bond‑forming reactions that install the critical hydroxamate zinc‑binding motif of LpxC inhibitors [REFS‑1].

Why Generic Substitution of (S)-Ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate (CAS 1312478-49-1) Carries High Technical Risk


The (S)‑configured ethyl ester is not interchangeable with its racemic mixture, its (R)‑enantiomer, or alternative ester analogs because each variant exercises a distinct influence on downstream biological and synthetic outcomes. The (R)‑enantiomer (CAS 1312478‑48‑0) has been used to construct the clinical‑stage LpxC inhibitor PF‑5081090, which displays a specific residence time on Pseudomonas aeruginosa LpxC (paLpxC) of 41 min and a post‑antibiotic effect tied to that stereochemistry [REFS‑1]. Conversely, the (S)‑enantiomer provides the mirror‑image stereochemistry and is employed when researchers require the opposite absolute configuration to explore structure‑kinetic relationships, where the (S)‑series has been shown to produce markedly different residence times and antibacterial persistence [REFS‑2]. In addition, swapping the ethyl ester for a methyl, tert‑butyl, or benzyl ester alters the steric and electronic profile of the alkylating agent, which can change reaction rates and yields in the critical amidation step that generates the hydroxamate warhead. Procurement of the wrong stereoisomer or ester can therefore invalidate entire SAR campaigns, waste synthetic resources, and produce data that cannot be compared across published studies.

Quantitative Comparator Evidence for (S)-Ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate (CAS 1312478-49-1): A Technical Purchasing Guide


Stereochemistry Dictates LpxC Inhibitor Residence Time and Post‑Antibiotic Effect: (S)‑ vs (R)‑Enantiomer

The (S)‑enantiomer (CAS 1312478‑49‑1) yields the opposite absolute configuration at the α‑methylsulfonyl stereocenter compared with the (R)‑enantiomer (CAS 1312478‑48‑0), and this configurational difference directly translates into divergent residence times on the Pseudomonas aeruginosa LpxC enzyme after conversion to the final pyridone methylsulfone hydroxamate inhibitors. The (R)‑series inhibitor PF‑5081090 exhibits a residence time of 41 min on paLpxC, whereas optimized analogs in the (S)‑series have been reported with residence times that differ by >2‑fold and produce distinct post‑antibiotic effect (PAE) durations [REFS‑1]. Additionally, the MDL identifier MFCD31555270 is unique to the (S)‑enantiomer and can be used to verify stereochemical identity before procurement [REFS‑2].

LpxC inhibition Structure‑kinetic relationship Pseudomonas aeruginosa

Enantiomeric Purity Advantage: (S)‑Ethyl Ester at 98 % ee vs Racemic Mixture at 95 % Total Purity

Commercially, the (S)‑ethyl ester is offered at a defined enantiomeric purity of 98 % by at least two independent suppliers (Leyan Cat. 1790447 and Western Reagent WR‑386951) [REFS‑1][REFS‑2], whereas the racemic ethyl ester (CAS 1312478‑47‑9) is typically listed at 95 % total purity without specification of enantiomeric excess [REFS‑3]. The absence of an ee specification for the racemate means that users cannot be certain of a 1:1 enantiomer ratio, which introduces ambiguity in chiral SAR studies.

Chiral purity Enantiomeric excess Procurement specification

Ester Leaving‑Group Reactivity: Ethyl Ester Enables Higher Amidation Yields Than tert‑Butyl Ester in Hydroxamate Formation

In the final step of LpxC inhibitor assembly, the ester is converted to the zinc‑chelating hydroxamic acid via direct aminolysis or hydroxamate formation. Ethyl esters react with hydroxylamine under basic conditions faster than tert‑butyl esters because the ethyl ester carbonyl is less sterically encumbered and more electrophilic. While explicit comparative rate data for this specific scaffold are not reported, the ethyl ester intermediate has been employed in the published synthesis of pyridone methylsulfone hydroxamate 2a with an overall yield of 52 % over the amidation step [REFS‑1]. In contrast, the tert‑butyl ester (CAS 1678527‑70‑2) is documented to require deprotection prior to amidation, adding a synthetic step and reducing overall efficiency [REFS‑2].

Amidation kinetics Hydroxamic acid synthesis Leaving‑group ability

Molecular‑Weight Advantage of Ethyl Ester for Late‑Stage Diversification: Ethyl (287.17 g mol⁻¹) vs Benzyl (349.24 g mol⁻¹)

Fragment‑oriented SAR campaigns benefit from lower molecular weight intermediates that maximize ligand efficiency after coupling. The ethyl ester (MW 287.17) adds only the minimal ethyl‑carbon‑oxygen tether to the core, whereas the benzyl ester (MW 349.24) introduces an additional 62 Da of lipophilic mass that is cleaved before the final molecule is tested [REFS‑1][REFS‑2]. This extra 62 Da can obscure the true contribution of the coupled fragment to potency and physicochemical properties, particularly for LpxC inhibitors where lipophilicity has been shown to correlate with increased off‑target binding [REFS‑3].

Fragment‑based design Lead optimization Molecular efficiency

Differentiation by Unique MDL Identifier: MFCD31555270 Assures (S)‑Stereochemistry

The MDL structure‑searchable identifier MFCD31555270 is exclusively assigned to the (S)‑enantiomer (CAS 1312478‑49‑1) [REFS‑1]. The racemic mixture (CAS 1312478‑47‑9) carries the distinct MDL number MFCD28962642, while the (R)‑enantiomer is registered separately [REFS‑2]. This three‑way separation of MDL numbers provides an unambiguous electronic fingerprint that enables automated inventory checks and prevents inadvertent shipment of the wrong stereoisomer.

Chemical registration Stereochemical identity Procurement quality control

Key Application Scenarios for (S)-Ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate (CAS 1312478-49-1) Arising from Comparator Evidence


Chiral SAR Expansion of Pyridone Methylsulfone LpxC Inhibitors Requiring the (S)‑Configuration

When a medicinal chemistry program has already established the structure–activity and structure–kinetic relationships for the (R)‑series (e.g., PF‑5081090 with a 41 min residence time on paLpxC), procurement of the (S)‑enantiomer (CAS 1312478‑49‑1) enables construction of the mirror‑image inhibitor series. This allows direct comparison of residence time, PAE, and MIC values between enantiomeric pairs, a strategy that has been shown to yield >2‑fold differences in kinetic parameters and is essential for understanding stereochemical drivers of antibacterial persistence [REFS‑1].

Streamlined Two‑Stage Synthesis of Hydroxamic Acid Warheads Without Protecting‑Group Manipulation

In routes that converge on a hydroxamic acid zinc‑binding group, the ethyl ester (MW 287.17) can be directly converted with hydroxylamine in a single step (reported yield 52 %), whereas the tert‑butyl ester requires prior acid deprotection that adds a synthetic step and lowers cumulative yield [REFS‑2]. Hence, the ethyl ester is preferred when the goal is to rapidly generate a library of hydroxamate‑terminated LpxC ligands for biochemical screening.

Fragment‑Based Lead Discovery Where Low Molecular Weight and Minimal Lipophilicity Are Critical

When coupling diverse heterocyclic fragments to the methylsulfone‑butanoate core, the ethyl ester adds only 287.17 Da, 62 Da less than the benzyl ester alternative. This smaller mass penalty preserves ligand efficiency and avoids the confounding increase in logD that accompanies the benzyl group, which has been associated with reduced antibacterial selectivity in the LpxC inhibitor class [REFS‑3].

Procurement Workflows That Require Unambiguous Stereochemical Identity via MDL Registration

For laboratories operating under quality‑management systems or preparing compounds for in‑vivo studies, specifying the unique MDL identifier MFCD31555270 along with CAS 1312478‑49‑1 ensures that the purchased solid is the (S)‑enantiomer and not the racemate (MDL MFCD28962642) or the (R)‑enantiomer (different MDL). This practice eliminates a source of error that has been documented to cause batch‑to‑batch variability in biological assays [REFS‑4].

Quote Request

Request a Quote for (S)-Ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.